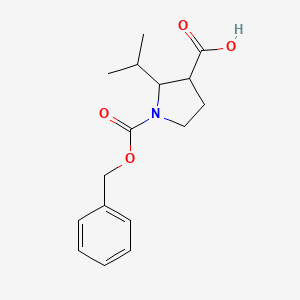

(2R,3R)-1-benzyloxycarbonyl-2-isopropyl-pyrrolidine-3-carboxylic acid

描述

(2R,3R)-1-Benzyloxycarbonyl-2-isopropyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the nitrogen (position 1), an isopropyl substituent at position 2, and a carboxylic acid moiety at position 3. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making this compound a candidate for drug development or intermediate synthesis.

属性

IUPAC Name |

1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)14-13(15(18)19)8-9-17(14)16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRAYOJUTDWOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2R,3R)-1-benzyloxycarbonyl-2-isopropyl-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO4. Its structure features a pyrrolidine ring with a benzyloxycarbonyl group, which may enhance its bioactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that pyrrolidine derivatives, including this compound, may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Research suggests that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. The three-dimensional structure of these derivatives allows for better interaction with protein binding sites, enhancing their efficacy as anticancer agents .

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence supporting the neuroprotective effects of pyrrolidine derivatives. Compounds similar to this compound have been investigated for their potential in treating Alzheimer's disease.

- Cholinesterase Inhibition : Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative conditions .

Synthesis and Biological Evaluation

A study published in MDPI highlighted the synthesis of various piperidine derivatives and their biological evaluations. The findings suggested that modifications to the piperidine structure could significantly influence biological activity, particularly in anticancer applications .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer activity | |

| Piperidine derivatives | AChE inhibition | |

| EF24 analogs | IKKb inhibition |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups within the pyrrolidine ring enhances biological activity. For instance, the introduction of hydrophobic groups has been linked to improved interactions with protein targets involved in cancer progression .

科学研究应用

Medicinal Chemistry Applications

-

Inhibition of Viral Proteases

- Recent studies have explored the use of pyrrolidine derivatives, including (2R,3R)-1-benzyloxycarbonyl-2-isopropyl-pyrrolidine-3-carboxylic acid, as potential inhibitors of viral proteases, particularly in the context of SARS-CoV-2. These compounds have shown promising results in inhibiting the papain-like protease (PLpro) involved in viral replication, highlighting their potential as therapeutic agents against COVID-19 .

-

Drug Design and Development

- The compound's structural features allow for modifications that can enhance its biological activity. For instance, the introduction of various substituents on the pyrrolidine ring can lead to derivatives with improved potency and selectivity against specific biological targets. This adaptability makes it a valuable scaffold in drug discovery efforts aimed at developing new therapeutics for infectious diseases and cancer .

Biochemical Applications

- Enzyme Inhibition Studies

- Peptide Synthesis

Synthetic Organic Chemistry Applications

- Chiral Auxiliary in Asymmetric Synthesis

-

Synthesis of Complex Molecules

- Its utility extends to the synthesis of complex organic molecules through various reaction pathways, including cyclization and functional group transformations. Researchers have successfully employed this compound in multi-step synthetic routes to construct intricate molecular architectures relevant to medicinal chemistry .

Case Study 1: SARS-CoV-2 Inhibition

A study published by researchers focused on optimizing compounds for PLpro inhibition. They synthesized several analogs based on this compound, achieving up to a 24-fold improvement in potency compared to earlier derivatives. The study underscored the importance of structural modifications for enhancing metabolic stability and inhibitory activity against viral targets .

Case Study 2: Peptide-Based Drug Development

In another investigation, scientists utilized this compound as a key building block for synthesizing cyclic peptides with enhanced binding affinity to specific receptors. The resulting peptides demonstrated improved pharmacological profiles, indicating the compound's effectiveness in drug development strategies aimed at targeting complex biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional attributes of (2R,3R)-1-benzyloxycarbonyl-2-isopropyl-pyrrolidine-3-carboxylic acid can be contextualized by comparing it to analogous pyrrolidine derivatives. Below is a detailed analysis using the closest structural analog identified in the provided evidence:

Compound 14{4,5} : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

Structural Comparison

Key Differences and Implications

N-Protection :

- The Cbz group in the target compound is a robust protecting group for amines, enhancing stability during synthetic steps. In contrast, Compound 14{4,5} lacks protection, featuring a methyl group, which may limit its utility in multi-step syntheses .

Compound 14{4,5} replaces this with a ureido-methyl moiety, which may facilitate hydrogen bonding and increase solubility in polar solvents .

Electron-Withdrawing Groups: Compound 14{4,5} incorporates a trifluoromethylphenyl urea group, known to enhance metabolic stability and binding affinity in drug candidates. The absence of such groups in the target compound suggests differences in pharmacokinetic profiles .

Stereochemical Impact :

- The (3R,4S) configuration in Compound 14{4,5} versus (2R,3R) in the target compound alters the spatial arrangement of functional groups, which could significantly affect interactions with biological targets (e.g., enzymes or receptors).

常见问题

Basic: What are the key steps and conditions for synthesizing (2R,3R)-1-benzyloxycarbonyl-2-isopropyl-pyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling and protective group strategies. For example:

- Step 1 : Use Pd(OAc)₂ and tert-butyl XPhos with Cs₂CO₃ in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) to facilitate coupling or deprotection .

- Step 2 : Hydrolysis with HCl (93–96°C, 17 hours) to remove ester groups and isolate the carboxylic acid .

- Stereochemical Control : Ensure chiral starting materials (e.g., (2R,3R)-configured precursors) and monitor reaction conditions to avoid racemization.

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

For near-centrosymmetric structures, traditional methods like optical rotation may fail. Instead:

- X-ray Crystallography : Apply Flack (η) or x parameters to refine enantiomorph-polarity. The x parameter is preferred for structures with low chirality, as it avoids false precision from η in near-symmetric systems .

- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm retention times against standards.

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., benzyloxycarbonyl protons at ~7.3 ppm and isopropyl methyl groups at ~1.0–1.2 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions).

- Infrared (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate groups (N–C=O at ~1250 cm⁻¹) .

Advanced: How can mechanistic studies explain byproduct formation during multi-step synthesis?

- Isotopic Labeling : Use ¹³C or ²H labels to trace intermediates and identify side reactions (e.g., undesired deprotection or isomerization).

- DFT Calculations : Model reaction pathways to predict thermodynamic favorability of stereochemical outcomes. For example, evaluate energy barriers for epimerization at the 2R/3R positions .

Basic: What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Disposal : Follow EPA guidelines for carbamate-containing waste, including neutralization and incineration .

Advanced: How can this compound be applied in peptide or peptidomimetic design?

- Conformational Control : The rigid pyrrolidine scaffold and benzyloxycarbonyl group mimic proline residues, stabilizing β-turns or polyproline helices in peptides .

- Hydrophobic Interactions : The isopropyl group enhances membrane permeability, making it useful in prodrug design or CNS-targeted therapeutics.

- Pseudoproline Analogs : Substitute proline in peptide sequences to prevent aggregation during solid-phase synthesis .

Advanced: What challenges arise in scaling up the synthesis of enantiopure batches?

- Chiral Purity : Optimize asymmetric catalysis (e.g., chiral auxiliaries or enzymatic resolution) to maintain >99% enantiomeric excess (ee).

- Crystallization : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the (2R,3R) enantiomer. Monitor polymorph formation via PXRD .

Basic: How to troubleshoot low yields in the final hydrolysis step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。